TAMRA-PEG7-Maleimide
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Overview
Description
TAMRA-PEG7-Maleimide is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. It features a maleimide group that can react with thiol groups to form covalent bonds . This compound is widely used in scientific research for its ability to label and track biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
TAMRA-PEG7-Maleimide is synthesized by conjugating TAMRA with a PEG linker and a maleimide group. The maleimide group is introduced to react with thiol groups, forming a stable thioether bond . The synthesis involves the following steps:
Activation of TAMRA: TAMRA is activated by reacting with a suitable activating agent.
PEGylation: The activated TAMRA is then conjugated with a PEG linker.
Maleimide Introduction: Finally, the maleimide group is introduced to the PEGylated TAMRA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds.
Conditions: The reaction typically occurs in a neutral aqueous solution at room temperature.
Major Products
The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate .
Scientific Research Applications
TAMRA-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions, enzyme activities, and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of TAMRA-PEG7-Maleimide involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form a stable thioether bond, allowing the fluorescent dye to label and track biomolecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA-Maleimide: Similar to TAMRA-PEG7-Maleimide but lacks the PEG linker.
FITC-Maleimide: A fluorescent dye with a maleimide group but different spectral properties.
Alexa Fluor 488-Maleimide: Another fluorescent dye with a maleimide group, offering different excitation and emission wavelengths.
Uniqueness
This compound is unique due to its PEG linker, which enhances its solubility and reduces non-specific binding. This makes it particularly useful for applications requiring high specificity and minimal background signal .
Properties
Molecular Formula |
C49H65N5O14 |
---|---|
Molecular Weight |
948.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C25H43N3O11.C24H22N2O3/c1-22(29)26-5-8-33-10-12-35-14-16-37-18-20-39-21-19-38-17-15-36-13-11-34-9-6-27-23(30)4-7-28-24(31)2-3-25(28)32;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-3H,4-21H2,1H3,(H,26,29)(H,27,30);5-14H,1-4H3 |
InChI Key |
FXYGHBCSNXXQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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